GRC-6211 GRC-6211 GRC-6211 is an oral specific TRPV1 antagonist which decreases bladder overactivity and noxious bladder input in cystitis animal models.
Brand Name: Vulcanchem
CAS No.: 1166398-35-1
VCID: VC0529230
InChI: InChI=1S/C22H20FN3O2/c23-15-5-6-20-17(11-15)19(12-22(28-20)8-2-9-22)26-21(27)25-18-4-1-3-14-13-24-10-7-16(14)18/h1,3-7,10-11,13,19H,2,8-9,12H2,(H2,25,26,27)/t19-/m1/s1
SMILES: O=C(NC1=CC=CC2=C1C=CN=C2)N[C@@H]3CC4(CCC4)OC5=C3C=C(F)C=C5
Molecular Formula: C22H20FN3O2
Molecular Weight: 377.4 g/mol

GRC-6211

CAS No.: 1166398-35-1

Cat. No.: VC0529230

Molecular Formula: C22H20FN3O2

Molecular Weight: 377.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GRC-6211 - 1166398-35-1

Specification

CAS No. 1166398-35-1
Molecular Formula C22H20FN3O2
Molecular Weight 377.4 g/mol
IUPAC Name 1-[(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl]-3-isoquinolin-5-ylurea
Standard InChI InChI=1S/C22H20FN3O2/c23-15-5-6-20-17(11-15)19(12-22(28-20)8-2-9-22)26-21(27)25-18-4-1-3-14-13-24-10-7-16(14)18/h1,3-7,10-11,13,19H,2,8-9,12H2,(H2,25,26,27)/t19-/m1/s1
Standard InChI Key JADKHWDNSKIILG-LJQANCHMSA-N
Isomeric SMILES C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5
SMILES O=C(NC1=CC=CC2=C1C=CN=C2)N[C@@H]3CC4(CCC4)OC5=C3C=C(F)C=C5
Canonical SMILES C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

GRC-6211 is a selective antagonist of the Transient Receptor Potential Vanilloid subfamily 1 (TRPV1) receptor. The compound demonstrates high specificity and potency in binding studies.

Basic Chemical Information

The chemical compound GRC-6211 has the following properties:

PropertyValue
Chemical FormulaC₂₂H₂₁N₃O₂
Molecular Weight359.42 g/mol
CAS Number1166398-35-1

These chemical specifications identify GRC-6211 as a complex organic molecule with potential pharmaceutical applications . Wikipedia lists a slightly different formula (C₂₂H₂₀FN₃O₂) with a molecular weight of 377.419 g/mol, suggesting possible variations in the compound's structure across different sources or derivatives .

Pharmacological Properties

In preclinical studies, GRC-6211 demonstrated impressive pharmacological characteristics:

  • Functional IC₅₀ of 3.8 nM, indicating high potency

  • Greater than 2600-fold selectivity over other TRP channels, suggesting excellent target specificity

  • Good bioavailability across various species tested

These properties established GRC-6211 as a promising candidate for further development as a potential therapeutic agent for various pain conditions.

Development History and Timeline

GRC-6211 was developed by Glenmark Pharmaceuticals as part of their research program focused on novel pain management compounds. The development process spanned several years before the compound was ultimately discontinued.

Early Development

Glenmark Pharmaceuticals initiated the development of GRC-6211 as part of their research into TRPV1 antagonists for pain management. The compound was one of the six New Chemical Entities (NCEs) in Glenmark's pipeline, and represented their third molecule to enter clinical trials .

Corporate Partnerships

In October 2007, Glenmark Pharmaceuticals formed a partnership with Eli Lilly for the development of GRC-6211:

  • Eli Lilly acquired rights to a portfolio of TRPV1 antagonist molecules, including GRC-6211

  • The collaboration covered all TRPV1 antagonist molecules discovered by either company

  • At the time of this agreement, GRC-6211 was already in early Phase II clinical development

The partnership aimed to advance GRC-6211 and other promising drug candidates to provide novel therapies for painful conditions and other disorders.

Clinical Development Trajectory

The clinical development of GRC-6211 followed this timeline:

  • December 2006: Phase I clinical trials began in Europe, conducted by Kendle (a global CRO)

  • 2007: Phase IIA study on dental pain was planned in parallel with Phase I

  • September 2007: A randomized, double-blind, placebo and active-controlled study was initiated to evaluate the analgesic effect of GRC-6211 on pain following third molar extraction

  • October 2008: Eli Lilly suspended further clinical development of GRC-6211 for osteoarthritis pain

While Glenmark initially targeted a market launch in 2011, the development was ultimately discontinued after reaching Phase IIb trials .

Mechanism of Action

GRC-6211's therapeutic effects stem from its interaction with the TRPV1 receptor, a key component in pain signaling pathways.

TRPV1 Receptor Biology

The TRPV1 receptor (Transient Receptor Potential Vanilloid subfamily 1) is an ion channel protein expressed in human pain pathways and sensory neurons that mediate nociceptive signaling . Key characteristics include:

  • TRPV1 is activated by various stimuli including capsaicin (the active component in hot chili peppers), heat, and acidic conditions

  • When activated, TRPV1 channels permit calcium influx into neurons, triggering pain signals

  • TRPV1 plays a significant role in inflammatory and neuropathic pain conditions

Antagonistic Action

As a TRPV1 antagonist, GRC-6211 works by:

  • Binding to TRPV1 receptors

  • Blocking channel activation

  • Preventing calcium influx

  • Inhibiting downstream signaling pathways involved in pain transmission

This mechanism provides the foundation for GRC-6211's observed analgesic and anti-inflammatory effects .

Preclinical Research Findings

Extensive preclinical research demonstrated GRC-6211's promising effects in various animal models, particularly for bladder-related conditions.

Clinical Trials and Human Studies

GRC-6211 progressed through several phases of clinical development before its discontinuation.

Phase I Studies

The initial Phase I clinical trials for GRC-6211 commenced in Europe around December 2006. These studies were designed to evaluate:

  • Safety profile in healthy human subjects

  • Pharmacokinetics and bioavailability following single and multiple oral doses

  • Maximum tolerated dose

  • Preliminary indicators of efficacy

These early studies were essential for establishing the basic human safety parameters necessary for further clinical development.

Phase II Studies

GRC-6211 advanced to Phase II clinical trials, focusing on several potential indications:

  • Osteoarthritis pain: The primary focus of later development efforts

  • Dental pain: A Phase IIA "proof of concept" study was planned to evaluate efficacy following third molar extraction

  • Additional potential applications included neuropathic pain and urinary incontinence

Comparative Analysis with Other TRPV1 Antagonists

GRC-6211 was one of several TRPV1 antagonists under development during the same period, allowing for comparison with similar compounds.

Contemporary TRPV1 Antagonists

Several pharmaceutical companies pursued TRPV1 antagonist development programs:

CompoundDeveloperClinical PhaseRegistration NumberData Availability
ABT-102Abbott1NCT00854659Published
AMG-517Amgen2No registration numberPublished
AZD-1386AstraZeneca2NCT01019928, NCT00878501Published
DWP-05195Daewoong1NCT00969787, NCT01094834Published
GRC-6211Glenmark/Lilly2No registration numberUnpublished
JTS-653Japan Tobacco2No registration numberUnpublished
MK-2295Merck2NCT00387140Unpublished
PHE-377Pharmaesterica1IRAS 88789Unpublished
SB-705498GSK1No registration number, NCT00731250Partially published

This comparative analysis demonstrates that GRC-6211 reached a development stage similar to several other TRPV1 antagonists, many of which also faced challenges in clinical progression .

Common Challenges in TRPV1 Antagonist Development

The development of TRPV1 antagonists as a drug class encountered several recurring challenges:

  • Thermoregulatory effects: Many TRPV1 antagonists interfered with body temperature regulation

  • Efficacy-to-safety ratio concerns

  • Difficulty in demonstrating significant clinical benefit over existing analgesics

  • Complex underlying pain mechanisms requiring more targeted approaches

These challenges appear to have affected the entire class of TRPV1 antagonists, with several compounds discontinued after Phase II trials.

Current Status and Research Applications

Despite discontinuation as a therapeutic agent, GRC-6211 continues to have relevance in scientific research.

Research Tool Applications

GRC-6211 maintains value as a scientific research tool:

  • As a selective TRPV1 antagonist for investigating pain signaling mechanisms

  • For studying the role of TRPV1 in various physiological and pathological processes

  • As a comparator for evaluating novel pain management approaches

Lessons for Drug Development

The development history of GRC-6211 provides valuable insights for future drug development efforts:

  • The importance of understanding receptor biology beyond primary therapeutic targets

  • Challenges in translating promising preclinical findings to clinical efficacy

  • The need for careful assessment of potential side effects early in development

  • The value of exploring multiple potential indications simultaneously

These lessons continue to inform research into novel analgesic compounds targeting TRP channels and other pain receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator